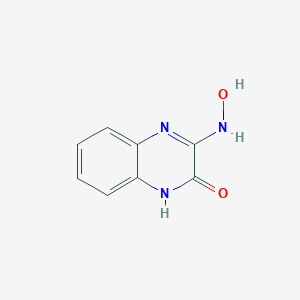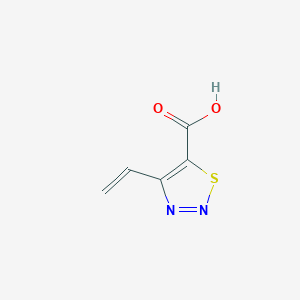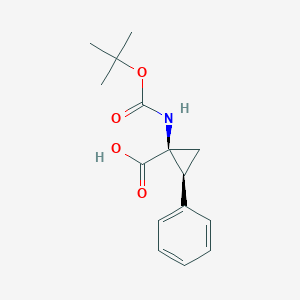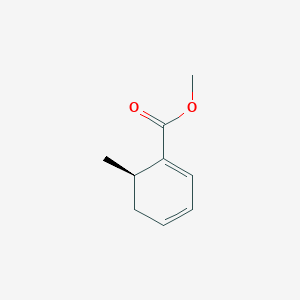![molecular formula C9H11N5O3 B071819 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid CAS No. 179336-15-3](/img/structure/B71819.png)
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid, also known as MPA, is a chemical compound that has been widely studied in the field of scientific research. This compound is a derivative of purine and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid is not fully understood. However, it has been found to inhibit the activity of inosine monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of purine nucleotides. This inhibition leads to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis. As a result, 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has been found to have antiproliferative effects on cancer cells.
Biochemical and Physiological Effects
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has been found to have immunomodulatory effects by suppressing the activity of T cells and B cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has limitations in lab experiments as it can be toxic to normal cells at high concentrations. Additionally, 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has a short half-life in the body, which can make it difficult to achieve therapeutic levels in vivo.
Future Directions
There are several future directions for the study of 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid. One direction is to investigate its potential as a therapeutic agent for autoimmune diseases. Another direction is to explore its potential as a treatment for viral infections, particularly herpes simplex virus. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid and its potential as a cancer therapy.
Synthesis Methods
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid can be synthesized through several methods, including the reaction of 6-oxo-3,7-dihydropurine-2-carboxylic acid with methyl acrylate in the presence of a base. Another method involves the reaction of 6-oxo-3,7-dihydropurine-2-carboxylic acid with methyl acrylate and triethylamine. Both methods have been found to be effective in producing 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid with high purity and yield.
Scientific Research Applications
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has been extensively studied in the field of scientific research due to its potential therapeutic applications. It has been found to have antitumor, antimicrobial, and antiviral properties. 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has also been studied for its ability to inhibit the replication of herpes simplex virus type 1 and type 2. Additionally, 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
properties
CAS RN |
179336-15-3 |
|---|---|
Product Name |
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid |
Molecular Formula |
C9H11N5O3 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-methyl-2-[(6-oxo-1,7-dihydropurin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H11N5O3/c1-9(2,7(16)17)14-8-12-5-4(6(15)13-8)10-3-11-5/h3H,1-2H3,(H,16,17)(H3,10,11,12,13,14,15) |
InChI Key |
OGUWEDIQGJDOHP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC1=NC(=O)C2=C(N1)N=CN2 |
SMILES |
CC(C)(C(=O)O)NC1=NC2=C(C(=O)N1)NC=N2 |
Canonical SMILES |
CC(C)(C(=O)O)NC1=NC(=O)C2=C(N1)N=CN2 |
synonyms |
Alanine, N-(6,7-dihydro-6-oxo-1H-purin-2-yl)-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)
![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)

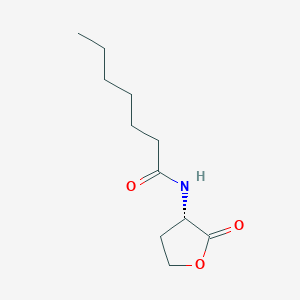

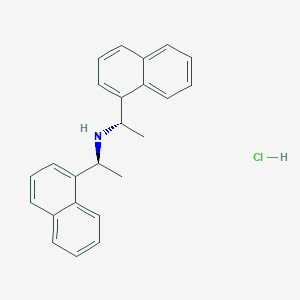
![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
